molecular formula C13H13NO3S B2969590 3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid CAS No. 1181706-62-6

3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid

Cat. No. B2969590
CAS RN: 1181706-62-6
M. Wt: 263.31
InChI Key: OXWMJFSQZFSYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid” is a compound with a structure containing a benzene ring conjugated to a propanoic acid . The compound has a molecular formula of C10H12O3 . It is also known by other names such as 3-(4-Methoxyphenyl)propanoic acid, p-Methoxyhydrocinnamic acid, Benzenepropanoic acid, 4-methoxy-, and 3-(p-Methoxyphenyl)propionic acid .


Molecular Structure Analysis

The molecular structure of “3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.2 g/mol . It has a predicted density of 1.144±0.06 g/cm3 . The melting point is 98-100 °C (lit.), and the boiling point is 194 °C / 15mmHg . The flash point is 125.8°C, and the vapor pressure is 0.00015mmHg at 25°C .

Scientific Research Applications

Antimicrobial Applications

"3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid" and its derivatives have been researched for their antimicrobial properties. For instance, a study by Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of this compound and evaluated their in vitro antimicrobial activities against several strains of microbes, showing significant activity.

Solar Cell Applications

In the realm of renewable energy, particularly solar cell technology, derivatives of this compound have shown potential. A study by Lingamallu et al. (2022) discussed the engineering and synthesis of porphyrin sensitizers containing methoxy groups on the phenyl ring for Dye-Sensitized Solar Cells (DSSCs), enhancing their efficiency.

Polymer Modification

The compound and its variants have applications in modifying polymers for medical use. A study by Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including derivatives of 3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid, to create polymers with potential medical applications.

Anticancer and Antiviral Activities

Derivatives of this compound have been investigated for their potential anticancer and antiviral activities. For example, Havrylyuk et al. (2013) synthesized 2-Pyrazoline-Substituted 4-Thiazolidinones derivatives and evaluated their in vitro anticancer activity, demonstrating selective inhibition of leukemia cell lines.

Molecular Docking and Computational Studies

This compound is also used in computational chemistry for molecular docking and quantum chemical calculations. A study by Viji et al. (2020) involved molecular docking and quantum chemical calculations of a derivative, indicating its potential biological effects.

Corrosion Inhibition

In materials science, derivatives of this compound have been studied for their role in corrosion inhibition. For instance, Olasunkanmi and Ebenso (2019) investigated quinoxaline-based propanones derivatives as inhibitors of mild steel corrosion in hydrochloric acid, using both experimental and computational approaches.

Sensitizers in Dye-Sensitized Solar Cells

Another study by Hagberg et al. (2008) discussed the engineering of organic sensitizers, including derivatives of this compound, for dye-sensitized solar cells, highlighting their efficiency in solar energy conversion.

Safety and Hazards

The safety data sheet for a similar compound, 3-(4-Methoxyphenyl)propionic acid, indicates that it is flammable and may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and using only non-sparking tools .

properties

IUPAC Name

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-10-4-2-9(3-5-10)11-8-18-12(14-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWMJFSQZFSYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.